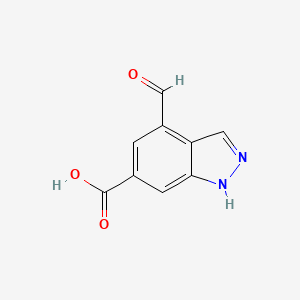

4-formyl-1H-indazole-6-carboxylic acid

Description

Historical Context and Evolution of Indazole Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first synthesized in the late 19th century. Early research focused on understanding its fundamental chemical properties and reactivity. However, the 20th century witnessed a surge in interest in indazole chemistry, driven by the discovery of its diverse biological activities. The evolution of synthetic methodologies has allowed for the preparation of a vast array of substituted indazoles, enabling detailed structure-activity relationship (SAR) studies and the development of potent therapeutic agents.

Significance of Indazole Scaffolds in Modern Chemical and Biological Sciences

The indazole nucleus is a key structural motif in numerous compounds with a broad spectrum of pharmacological properties. nih.govmdpi.comnih.govnih.govnih.gov Its unique chemical structure allows it to interact with various biological targets, leading to applications in medicinal chemistry. Indazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents. organic-chemistry.org The rigid, planar nature of the indazole ring system provides a well-defined framework for the spatial orientation of functional groups, facilitating specific interactions with biological macromolecules.

Overview of Formyl and Carboxylic Acid Functional Groups in Heterocyclic Systems

The introduction of formyl (-CHO) and carboxylic acid (-COOH) groups onto a heterocyclic scaffold like indazole significantly influences its chemical and biological properties. The formyl group, an aldehyde, is a versatile functional group that can participate in a wide range of chemical transformations, making it a valuable handle for further molecular elaboration. uni.lu It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups.

The carboxylic acid group, on the other hand, is a key pharmacophoric feature in many drugs. Its acidic nature allows for the formation of salts, which can improve solubility and bioavailability. Furthermore, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. In heterocyclic systems, the interplay between the electronic properties of the ring and the carboxylic acid group can fine-tune the acidity and reactivity of the molecule.

Rationale for Research Focus on 4-formyl-1H-indazole-6-carboxylic acid

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components. The indazole core provides a proven biologically active scaffold. The presence of both a formyl group at the 4-position and a carboxylic acid group at the 6-position offers multiple points for chemical modification and interaction with biological systems.

This dual functionalization makes this compound a potentially valuable building block in the synthesis of more complex molecules. The formyl group can be utilized for the introduction of diverse substituents, while the carboxylic acid can be used to modulate pharmacokinetic properties or to anchor the molecule to a specific target. The specific substitution pattern may also lead to unique biological activities that differ from other isomeric indazole derivatives.

Interactive Data Table of Related Indazole Derivatives

While detailed experimental data for this compound is scarce, the table below provides information on related indazole carboxylic acids to offer a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1H-Indazole-4-carboxylic acid | C₈H₆N₂O₂ | 162.15 | >300 |

| 1H-Indazole-6-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 302-307 |

| 3-Formyl-1H-indazole-6-carboxylic acid | C₉H₆N₂O₃ | 190.16 | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-formyl-1H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-4-6-1-5(9(13)14)2-8-7(6)3-10-11-8/h1-4H,(H,10,11)(H,13,14) |

InChI Key |

JGZBKLXXMPUXQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C=O)C=NN2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formyl 1h Indazole 6 Carboxylic Acid and Its Derivatives

Strategies for Indazole Ring System Construction

The creation of the indazole nucleus is a foundational step in the synthesis of its derivatives. Various cyclization strategies have been developed to efficiently form this bicyclic heteroaromatic system.

Cyclization Reactions for Core Formation

The formation of the indazole ring often relies on intramolecular cyclization reactions that establish the crucial N-N bond and fuse the pyrazole (B372694) ring to a benzene (B151609) ring. A common approach involves the reductive cyclization of ortho-nitro-substituted benzylidene derivatives. For instance, the reaction of 2-nitrobenzaldehydes with primary amines can form Schiff bases, which then undergo reductive cyclization using reagents like triethyl phosphite (B83602) to yield 2-substituted-2H-indazoles. nih.gov

Another powerful method is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylideneanilines. This reaction typically employs a phosphine (B1218219) reagent, such as triethyl phosphite, to deoxygenate the nitro group, facilitating the cyclization to form the indazole ring. nih.gov

Palladium-catalyzed intramolecular amination also serves as a versatile tool for indazole synthesis. For example, N-aryl-N-(o-bromobenzyl)hydrazines can be cyclized in the presence of a palladium catalyst to afford 2-aryl-2H-indazoles, a reaction that tolerates a wide array of functional groups. organic-chemistry.org

Approaches to Substituted Indazole Nuclei

The synthesis of indazoles with specific substitution patterns, such as that of 4-formyl-1H-indazole-6-carboxylic acid, requires methods that allow for the regioselective introduction of substituents. One strategy is to start with an already substituted benzene ring and then construct the pyrazole portion. For example, a substituted 2-aminobenzonitrile (B23959) can serve as a precursor. Reaction with an organometallic reagent can form a ketimine intermediate, which then undergoes a copper-catalyzed N-N bond-forming cyclization to yield a substituted 1H-indazole. nih.gov

Alternatively, cycloaddition reactions offer a direct route to substituted indazoles. The [3+2] cycloaddition of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, provides a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Furthermore, the functionalization of a pre-formed indazole ring is a common strategy. For instance, direct C-H amination of arylhydrazones mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can lead to the formation of 1H-indazoles with substituents on the benzene ring. nih.gov

| Method | Precursors | Key Reagents/Catalysts | Product Type |

| Reductive Cyclization | 2-Nitrobenzaldehydes and primary amines | P(OEt)₃ | 2-Substituted-2H-indazoles |

| Cadogan Reaction | o-Nitrobenzylideneanilines | Triethyl phosphite | Substituted indazoles |

| Palladium-Catalyzed Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | 2-Aryl-2H-indazoles |

| Cyclization of Aminobenzonitriles | 2-Aminobenzonitriles and organometallic reagents | Cu(OAc)₂ | Substituted 1H-indazoles |

| [3+2] Cycloaddition | Diazo compounds and aryne precursors | CsF or TBAF | Substituted indazoles |

| Direct C-H Amination | Arylhydrazones | Iodine or PIFA | Substituted 1H-indazoles |

Introduction and Manipulation of Formyl and Carboxylic Acid Moieties

Once the indazole core is established, the next critical phase is the introduction and modification of the formyl and carboxylic acid groups at the 4- and 6-positions, respectively.

Vilsmeier-Haack Formylation in Indazole Synthesis

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irchemistrysteps.com This reaction employs the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The electrophilic chloromethyleneiminium salt (Vilsmeier reagent) then attacks the electron-rich indazole ring, leading to the introduction of a formyl group after hydrolysis. chemistrysteps.com

This method has been successfully applied to various heterocyclic systems and can be used to introduce a formyl group onto the indazole nucleus. nih.gov The regioselectivity of the formylation is influenced by the electronic properties of the indazole ring and the presence of other substituents.

Carboxylation and Esterification Reactions

The introduction of a carboxylic acid group, or its ester precursor, onto the indazole ring can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a halo-substituted indazole with a cyanide source, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Alternatively, ester-containing side chains can be introduced at the nitrogen atoms of the indazole ring through nucleophilic substitution reactions. nih.govnih.gov For example, reacting 1H-indazole with a halo ester (X(CH₂)nCO₂R) in an alkaline solution leads to a mixture of N-1 and N-2 substituted isomers, with the N-1 isomer typically predominating. nih.govresearchgate.net Subsequent basic hydrolysis of the ester group yields the corresponding indazole carboxylic acid. nih.govresearchgate.net

A specific synthesis of a methyl ester of an indazole-6-carboxylic acid derivative starts from 4-methyl-3-nitrobenzoic acid methyl ester. guidechem.com This starting material undergoes catalytic reduction of the nitro group to an amino group, followed by diazotization and cyclization to form the 1H-indazole-6-carboxylic acid methyl ester. guidechem.com

Oxidation of Precursor Alcohols or Methyl Groups to Formyl/Carboxylic Acid

The formyl and carboxylic acid functionalities can also be generated through the oxidation of precursor groups, such as alcohols or methyl groups, attached to the indazole ring.

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. researchgate.net Various oxidizing agents can be employed for this purpose, including sodium hypochlorite (B82951) (bleach), which offers a cost-effective and environmentally friendly option. researchgate.net The direct oxidation of primary alcohols to carboxylic acids can also be achieved using a combination of reagents like Selectfluor and sodium bromide. nih.gov

Similarly, a methyl group on the aromatic ring can be oxidized to a carboxylic acid. google.com This transformation can be challenging, especially for electron-deficient rings, but can be accomplished using strong oxidizing agents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com More recently, electrochemical methods have been developed for the site-selective oxidation of methylarenes to aldehydes (as acetals), which can then be hydrolyzed to the corresponding aldehyde. nih.gov This approach offers a way to generate a formyl group from a methyl precursor without the need for harsh chemical oxidants. nih.gov

| Functional Group | Method | Precursor | Key Reagents |

| Formyl | Vilsmeier-Haack Formylation | Indazole | DMF, POCl₃ |

| Formyl | Oxidation | Methyl-substituted indazole | Electrochemical oxidation |

| Carboxylic Acid | Hydrolysis of Nitrile | Cyano-substituted indazole | Acid or base |

| Carboxylic Acid/Ester | Nucleophilic Substitution/Hydrolysis | 1H-Indazole and halo ester | Base, then acid/base for hydrolysis |

| Carboxylic Acid | Oxidation | Alcohol-substituted indazole | NaClO, Selectfluor/NaBr |

| Carboxylic Acid | Oxidation | Methyl-substituted indazole | V₂O₅/H₂SO₄, MnO₂/H₂SO₄ |

Transformation of Other Functional Groups (e.g., sulfonates, halogens) to Formyl

The introduction of a formyl group at the C4 position of the indazole ring can be achieved through the transformation of a pre-existing functional group. A common strategy involves the conversion of a halogen, such as bromine or iodine, into an aldehyde. This can be accomplished through a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). While specific examples for the C4 position of indazole-6-carboxylic acid are not extensively detailed in readily available literature, this approach is a standard tool in heterocyclic chemistry. The choice of catalyst and reaction conditions is crucial to ensure high conversion and prevent side reactions.

Another potential precursor is a sulfonate group, which can be displaced by a cyanide nucleophile, followed by reduction to the aldehyde. This two-step process offers an alternative route to the formyl group. The reactivity of the indazole core and the presence of the carboxylic acid moiety must be considered when selecting reagents and conditions to avoid unwanted transformations.

Multistep Synthesis from Readily Available Precursors

The construction of the this compound molecule typically proceeds through a multistep sequence starting from simpler, commercially available aromatic precursors. A plausible and commonly employed strategy begins with a substituted toluene (B28343) derivative, which undergoes a series of transformations to build the indazole core and introduce the required functional groups.

One such synthetic route commences with 4-methyl-3-nitrobenzoic acid. The synthesis of a related compound, methyl 3-iodo-1H-indazole-6-carboxylate, has been reported starting from methyl 4-methyl-3-nitrobenzoate. This suggests a similar pathway could be adapted for the synthesis of the 4-formyl derivative. The key steps in such a synthesis would likely involve:

Nitration: Introduction of a second nitro group onto the benzene ring. The directing effects of the existing methyl and nitro groups would need to be carefully considered to achieve the desired regiochemistry.

Reduction: Selective reduction of one nitro group to an amine, which is a precursor to the pyrazole ring of the indazole system.

Diazotization and Cyclization: The newly formed amino group is diazotized and undergoes intramolecular cyclization to form the indazole ring.

Functional Group Interconversion: The methyl group at the C4 position would then need to be converted to a formyl group. This could be achieved through various methods, such as benzylic bromination followed by hydrolysis and oxidation, or direct oxidation under controlled conditions.

Ester Hydrolysis: If the synthesis is carried out on the methyl ester of the carboxylic acid, a final hydrolysis step is required to yield the desired this compound.

The following table outlines a representative multi-step synthesis:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Methyl-3-nitrobenzoic acid | HNO₃, H₂SO₄ | 2,5-Dinitro-4-methylbenzoic acid |

| 2 | 2,5-Dinitro-4-methylbenzoic acid | SnCl₂, HCl | 2-Amino-5-nitro-4-methylbenzoic acid |

| 3 | 2-Amino-5-nitro-4-methylbenzoic acid | NaNO₂, HCl | 4-Methyl-6-nitro-1H-indazole |

| 4 | 4-Methyl-6-nitro-1H-indazole | NBS, AIBN; then H₂O, base | 4-Formyl-6-nitro-1H-indazole |

| 5 | 4-Formyl-6-nitro-1H-indazole | Fe, NH₄Cl | 6-Amino-4-formyl-1H-indazole |

| 6 | 6-Amino-4-formyl-1H-indazole | NaNO₂, H₂SO₄, H₂O; then Cu₂O, Cu(NO₃)₂ | This compound |

Derivatization Strategies for Analog Generation

The presence of both a formyl and a carboxylic acid group on the this compound scaffold provides two key handles for chemical modification, allowing for the generation of a diverse library of analogs.

The formyl group is a versatile functional group that can undergo a wide range of reactions, including:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield various amine derivatives.

Wittig reaction: Reaction with phosphorus ylides to form alkenes.

Aldol condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Oxidation: Conversion to a carboxylic acid group.

Reduction: Conversion to a hydroxymethyl group.

The carboxylic acid group can be readily converted into other functional groups, such as:

Esters: Reaction with alcohols in the presence of an acid catalyst.

Amides: Reaction with amines using a coupling agent (e.g., HATU, EDC).

Acid chlorides: Reaction with thionyl chloride or oxalyl chloride, which can then be used to form a variety of other derivatives.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of indazole derivatives, several emerging approaches are being explored:

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov Catalytic methods for the direct formylation of C-H bonds on heterocyclic systems are an active area of research and could provide a more efficient route to this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations under mild conditions. This technology could be applied to various steps in the synthesis of the target molecule, potentially leading to improved yields and reduced energy consumption.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The multistep synthesis of complex molecules like this compound could be streamlined and made more efficient using flow chemistry.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. While the application of biocatalysis to the synthesis of highly functionalized indazoles is still in its early stages, it holds promise for the development of highly selective and environmentally benign synthetic routes.

These emerging technologies have the potential to revolutionize the synthesis of complex pharmaceutical intermediates like this compound, making the process more efficient, cost-effective, and sustainable. benthamdirect.com

Chemical Reactivity and Transformation Studies of 4 Formyl 1h Indazole 6 Carboxylic Acid

Reactions Involving the Formyl Group

The formyl group at the C4 position of the indazole ring is an aromatic aldehyde. It is susceptible to oxidation, reduction, and various nucleophilic addition and condensation reactions, making it a versatile handle for synthetic modifications.

The formyl group can be readily oxidized to a second carboxylic acid group, transforming the starting material into 1H-indazole-4,6-dicarboxylic acid . This conversion is a standard transformation for aromatic aldehydes and can be achieved using a variety of strong oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid, known as the Jones reagent), or milder reagents like silver oxide (Ag₂O) under specific conditions. The resulting dicarboxylic acid is a useful intermediate for the synthesis of polymers, metal-organic frameworks, and other complex molecules.

| Starting Material | Typical Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-Formyl-1H-indazole-6-carboxylic acid | KMnO₄, heat | 1H-Indazole-4,6-dicarboxylic acid | Oxidation |

| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | 1H-Indazole-4,6-dicarboxylic acid | Oxidation |

The formyl group can undergo reduction to yield either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used to convert the aldehyde to a primary alcohol without affecting the carboxylic acid group. libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, yielding 4-(hydroxymethyl)-1H-indazole-6-carboxylic acid . Lithium aluminum hydride (LiAlH₄) can also achieve this transformation, but being a much stronger reducing agent, it would simultaneously reduce the carboxylic acid group to a primary alcohol as well. libretexts.orgmasterorganicchemistry.com

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group, to produce 4-methyl-1H-indazole-6-carboxylic acid , requires more forceful conditions. The Wolff-Kishner reduction is a suitable method for this transformation. wikipedia.org This reaction involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. youtube.commasterorganicchemistry.com The driving force is the elimination of nitrogen gas to form a carbanion, which is then protonated to yield the methyl group. wikipedia.org This method is advantageous for substrates that are stable under strongly basic conditions. masterorganicchemistry.com

| Desired Product | Typical Reagent(s) | Reaction Type |

|---|---|---|

| 4-(Hydroxymethyl)-1H-indazole-6-carboxylic acid | Sodium Borohydride (NaBH₄) in alcohol | Partial Reduction |

| 4-Methyl-1H-indazole-6-carboxylic acid | Hydrazine (NH₂NH₂), KOH, heat | Wolff-Kishner Reduction |

The electrophilic carbon of the formyl group is a prime target for various carbon nucleophiles, enabling the formation of new carbon-carbon bonds.

Grignard Reaction: Grignard reagents (R-MgX) add to the formyl group to produce secondary alcohols after an acidic workup. However, the presence of acidic protons on the carboxylic acid and the indazole N-H group complicates this reaction. The Grignard reagent would first be consumed in an acid-base reaction with these protons. Therefore, a successful Grignard addition would typically require the use of excess reagent or prior protection of the acidic functional groups.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. The formyl group of this compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a 4-vinyl-1H-indazole-6-carboxylic acid derivative. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which collapses to an oxaphosphetane that subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. Research involving the Wittig reaction on the analogous compound, 4-formylbenzoic acid, demonstrates the feasibility of this transformation on a molecule containing both formyl and carboxylic acid groups. researchgate.net

| Reaction Type | Reagent | Intermediate/Product Class | Key Bond Formed |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Secondary Alcohol | C-C (single) |

| Wittig Reaction | Ph₃P=CHR (Phosphonium ylide) | Alkene | C=C (double) |

The formyl group readily undergoes condensation reactions with primary amines under slightly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N). This reaction is typically reversible. The formation of imines is a crucial step in the synthesis of various heterocyclic systems and ligands for coordination chemistry.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C6 position is a key functional group for derivatization, primarily through reactions such as esterification and amidation, which proceed via nucleophilic acyl substitution.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common and cost-effective method. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process. masterorganicchemistry.com The synthesis of related compounds, such as methyl 3-iodo-1H-indazole-6-carboxylate, confirms that the indazole-6-carboxylic acid moiety is amenable to esterification. guidechem.com

Amidation: The formation of an amide bond is a fundamental reaction in medicinal chemistry. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by an amine to form the corresponding amide. The synthesis of various N-substituted indazole-3-carboxamides from indazole-3-carboxylic acid highlights the utility of this approach within the indazole family. google.com

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide |

Decarboxylation Studies

The decarboxylation of indazole carboxylic acids is a significant transformation, yielding indazole derivatives with the carboxyl group removed. While specific studies on the decarboxylation of this compound are not extensively documented in the literature, the decarboxylation of related indazole carboxylic acids has been investigated. For instance, the decarboxylation of several 1-arylindazole-3-carboxylic acids when heated in quinoline (B57606) has been shown to produce the corresponding 1-arylindazoles. researchgate.net This suggests that the indazole ring is stable under decarboxylation conditions.

For this compound, it is anticipated that heating, possibly in the presence of a high-boiling point solvent or a copper catalyst, would lead to the loss of carbon dioxide from the carboxylic acid group at the 6-position, yielding 4-formyl-1H-indazole. The reaction would proceed as follows:

General Reaction Scheme for Decarboxylation:

The conditions required for this transformation would likely need to be optimized to ensure efficient conversion without decomposition of the starting material or product, particularly the formyl group, which can be sensitive to high temperatures and certain reagents.

Formation of Acid Halides or Anhydrides

The carboxylic acid functionality of this compound is a versatile handle for further chemical modifications, including its conversion to more reactive derivatives such as acid halides and anhydrides. These transformations are standard in organic synthesis and are expected to be applicable to this indazole derivative.

Formation of Acid Halides:

The conversion of the carboxylic acid to an acid chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion. The use of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

General Reaction Scheme for Acid Chloride Formation:

Formation of Anhydrides:

Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often using a dehydrating agent such as acetic anhydride (B1165640) or a carbodiimide. Mixed anhydrides can also be formed by reacting the carboxylic acid with an acyl chloride or another anhydride. These anhydride derivatives are useful acylating agents.

General Reaction Scheme for Symmetrical Anhydride Formation:

These activated forms of the carboxylic acid are valuable intermediates for the synthesis of amides, esters, and other derivatives of this compound.

Electrophilic and Nucleophilic Substitution on the Indazole Ring

The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The indazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. However, the presence of the electron-withdrawing formyl and carboxylic acid groups on the benzene (B151609) portion of the this compound molecule deactivates the ring towards electrophilic aromatic substitution. wikipedia.orglibretexts.org These groups direct incoming electrophiles to the meta-positions relative to themselves. Therefore, electrophilic substitution, if it occurs, would be expected at the 5- or 7-positions of the indazole ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully controlled to overcome the deactivating effect of the existing substituents.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common for electron-rich aromatic systems like indazole unless activated by strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the formyl and carboxyl groups could potentially facilitate nucleophilic attack if a suitable leaving group, such as a halogen, were present on the aromatic ring. For example, if a halogen were at the 5- or 7-position, it could potentially be displaced by a strong nucleophile.

N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially undergo alkylation and acylation. The regioselectivity of these reactions is a topic of significant interest in synthetic chemistry.

N-Alkylation:

The alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org For indazoles with electron-withdrawing substituents, N1-alkylation is often favored under basic conditions using reagents like sodium hydride in THF. nih.gov It is postulated that the sodium cation may coordinate with the N2-nitrogen and an oxygen atom of a substituent at the 3-position, directing the alkylating agent to the N1 position. beilstein-journals.orgnih.gov

| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Product | Reference |

|---|---|---|---|---|

| 3-CO₂Me | Pentyl bromide | NaH/THF | N1-alkylation (>99%) | nih.gov |

| 5-Bromo-3-CO₂Me | Isopropyl iodide | K₂CO₃/DMF | Mixture of N1 and N2 | beilstein-journals.org |

| 7-NO₂ | Pentyl bromide | NaH/THF | N2-alkylation (≥96%) | nih.gov |

Based on these findings, the N-alkylation of this compound would be expected to produce a mixture of N1 and N2 alkylated products, with the potential to influence the regioselectivity through careful choice of reaction conditions.

N-Acylation:

N-acylation of indazoles is also a common transformation. Generally, N1-acylation is thermodynamically favored. nih.gov It has been suggested that N-acylation may initially occur at the N2 position, followed by isomerization to the more stable N1-acylindazole. nih.gov An electrochemical method for the selective N1-acylation of indazoles using acid anhydrides has also been reported. organic-chemistry.org

| Indazole | Acylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 1H-Indazole | Acid Anhydrides | Electrochemical | N1-acylation | organic-chemistry.org |

| 1H-Indazole | General Acylating Agents | Thermodynamic control | N1-acylindazole | nih.gov |

For this compound, N-acylation would likely lead to the preferential formation of the N1-acylated product.

Chelation and Complexation Properties with Metal Ions

The indazole nucleus, particularly when functionalized with coordinating groups like a carboxylic acid, can act as a ligand for metal ions, forming coordination complexes. The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group are potential coordination sites.

Studies on the closely related 1H-indazole-6-carboxylic acid have demonstrated its ability to form coordination polymers with Group 12 metals, specifically Zn(II) and Cd(II). mdpi.com In these structures, the 1H-indazole-6-carboxylate ligand coordinates to the metal centers. For example, a one-dimensional coordination polymer with the formula [Zn(L)(H₂O)]n (where L = 1H-indazole-6-carboxylate) has been synthesized and characterized. mdpi.com Similarly, a three-dimensional metal-organic framework, [Cd₂(HL)₄]n, has also been prepared. mdpi.com

| Metal Ion | Resulting Complex | Dimensionality | Reference |

|---|---|---|---|

| Zn(II) | [Zn(L)(H₂O)]n | 1D (Double Chain) | mdpi.com |

| Cd(II) | [Cd₂(HL)₄]n | 3D Network | mdpi.com |

The presence of the formyl group at the 4-position of this compound introduces an additional potential coordination site through its carbonyl oxygen. This could lead to the formation of complexes with different structural motifs and coordination geometries compared to the unsubstituted 1H-indazole-6-carboxylic acid. The coordination chemistry of this molecule is a promising area for the development of new materials with interesting properties, such as photoluminescence. mdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules like 4-formyl-1H-indazole-6-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a comprehensive map of the molecular structure can be assembled.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule. The spectrum of this compound displays distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the indazole N-H proton.

The aromatic region typically shows signals for the protons on the benzene (B151609) ring portion of the indazole core. The proton at position 7 (H-7) is expected to appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, H-5 will appear as a doublet coupled to H-7. The proton at position 3 (H-3) will typically be a singlet.

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing its signal to appear significantly downfield, usually as a sharp singlet. The acidic proton of the carboxylic acid group (-COOH) is also found far downfield and often appears as a broad singlet due to hydrogen bonding and chemical exchange. The N-H proton of the indazole ring also gives rise to a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on structure-property relationships and spectral databases)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.4 | Singlet (s) |

| H-5 | ~8.2 | Singlet (s) |

| H-7 | ~8.6 | Singlet (s) |

| Aldehyde (-CHO) | ~10.2 | Singlet (s) |

| Carboxylic Acid (-COOH) | ~13.5 | Broad Singlet (br s) |

| Indazole N-H | ~14.0 | Broad Singlet (br s) |

Note: Spectra are typically recorded in a solvent like DMSO-d₆, which can accommodate the acidic protons.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the aldehyde and carboxylic acid groups are characteristically found at the downfield end of the spectrum (160-200 ppm). The sp²-hybridized carbons of the aromatic indazole ring appear in the intermediate region (110-150 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on structure-property relationships and spectral databases)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~138 |

| C-3a | ~125 |

| C-4 (C-CHO) | ~130 |

| C-5 | ~124 |

| C-6 (C-COOH) | ~132 |

| C-7 | ~115 |

| C-7a | ~142 |

| Aldehyde (-CHO) | ~192 |

| Carboxylic Acid (-COOH) | ~168 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, COSY would confirm the coupling between H-5 and H-7 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for C-3, C-5, and C-7 by correlating them to their attached protons (H-3, H-5, and H-7, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting the different fragments of the molecule. For instance, HMBC can show a correlation from the aldehyde proton to the C-4 carbon, and from the aromatic protons to the quaternary carbons (like C-3a, C-6, and C-7a), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of a molecule. In a rigid aromatic system like this, NOESY can help confirm spatial proximities between, for example, the aldehyde proton and the H-5 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular weight of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₉H₆N₂O₃), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is approximately 190.0378 Da. HRMS analysis would typically look for the protonated molecule [M+H]⁺ at m/z 191.0451 or the deprotonated molecule [M-H]⁻ at m/z 189.0306.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 191.0451 |

| [M+Na]⁺ | 213.0271 |

| [M-H]⁻ | 189.0306 |

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. A sample is injected into an LC system, where it is separated from impurities. The eluent from the LC column is then introduced into the mass spectrometer. This technique is highly effective for assessing the purity of a sample of this compound. The chromatogram will show a major peak at a specific retention time corresponding to the target compound, and the mass spectrometer will confirm its identity by measuring its molecular weight. Any additional peaks in the chromatogram would indicate the presence of impurities, which can also be identified or characterized by their respective mass spectra. This method is crucial for quality control in the synthesis and manufacturing of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), reveals these characteristic absorption bands.

For this compound, the key functional groups are the carboxylic acid, the aldehyde (formyl group), the indazole ring's N-H bond, and aromatic C-H bonds. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups and data from analogous compounds like 1H-indazole-6-carboxylic acid.

The carboxylic acid group gives rise to two particularly distinct absorptions: a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, and a sharp, strong carbonyl (C=O) stretching band between 1725 and 1700 cm⁻¹. The formyl group also contains a carbonyl bond, which is expected to absorb in a similar region, typically 1740-1685 cm⁻¹. The conjugation of these groups with the aromatic indazole ring may shift these frequencies to lower wavenumbers. The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands between 2850 and 2700 cm⁻¹.

The indazole ring itself presents several characteristic bands. The N-H stretching vibration of the pyrazole (B372694) part of the indazole ring is expected to produce a medium to strong band in the 3300-3200 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations within the fused ring system typically result in multiple bands in the 1650-1450 cm⁻¹ region. uni.lu

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Aldehyde | C=O Stretch | 1740 - 1685 | Strong |

| Aldehyde | C-H Stretch | 2850 - 2700 | Medium, often two bands |

| Indazole Ring | N-H Stretch | 3300 - 3200 | Medium - Strong |

| Aromatic Rings | C=C / C=N Stretch | 1650 - 1450 | Medium - Strong, multiple bands |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium - Weak |

Note: The data in this table is predictive and based on general IR correlation charts and data for structurally similar compounds. Actual values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a detailed model of the electron density, and thus the atomic arrangement within the crystal's unit cell, can be constructed.

This analysis provides crucial information, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π-π stacking, which are critical for understanding the solid-state properties of the compound.

While specific crystal structure data for this compound has not been reported in the reviewed literature, analysis of related indazole carboxylic acid derivatives provides insight into the likely structural features. For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals that molecules form inversion dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, forming dimers in the solid state. The presence of the N-H group on the indazole ring and the formyl oxygen also provides additional sites for intermolecular hydrogen bonding, potentially leading to more complex, extended networks.

Table 2: Representative Crystallographic Data for a Related Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid)

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z (molecules/unit cell) | 8 |

Source: Data from the crystallographic study of 1-Methyl-1H-indazole-3-carboxylic acid. researchgate.net This information is provided for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Separation and Purity (HPLC, UPLC)

Chromatographic techniques are essential for the separation, identification, and purification of compounds, as well as for determining their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods widely used for these purposes. Both techniques operate on the principle of separating components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). UPLC utilizes smaller stationary phase particles (typically <2 µm) and higher pressures than HPLC, resulting in faster analysis times and improved resolution.

For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.

The purity of a sample is determined by injecting a solution onto the column and monitoring the eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly. A pure compound should ideally produce a single peak. The area of this peak is proportional to the concentration of the compound, and the purity can be expressed as the area of the main peak relative to the total area of all peaks in the chromatogram.

While a specific, validated HPLC or UPLC method for this compound is not detailed in the available literature, a typical method can be outlined based on the analysis of similar aromatic carboxylic acids.

Table 3: Exemplar HPLC Method Parameters for Analysis of an Aromatic Carboxylic Acid

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., Start at 5% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 5 - 20 µL |

Note: This table presents a generic set of starting conditions for method development. The optimal parameters for this compound would require experimental validation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental in determining the optimal three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons (electronic structure). These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the physicochemical properties of indazole derivatives. nih.gov The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311+G or 6-311++G(d,p), has proven effective in optimizing the molecular geometry and understanding the electronic properties of the indazole core. nih.govnih.gov Such calculations provide a sound basis for interpreting experimental findings. nih.govsemanticscholar.org For instance, DFT has been successfully applied to study the properties of various N-alkylated indazole derivatives and nitro-substituted indazoles, demonstrating its utility in this class of compounds. nih.govnih.gov These methods are used to calculate the distribution of electron density, molecular electrostatic potential, and other key electronic parameters that govern the molecule's behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov DFT calculations are employed to determine the energies of these orbitals. nih.gov For a series of 3-carboxamide indazole derivatives, DFT analysis revealed that certain derivatives possessed high energy gaps, indicating significant stability. nih.gov

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Correlates with the chemical reactivity and kinetic stability of the molecule. A larger gap suggests greater stability. |

Tautomerism and Conformational Analysis of Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govresearchgate.net Computational studies, including those at the MP2/6-31G** and B3LYP/6-311++G(d,p) levels of theory, consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govresearchgate.net For the parent indazole molecule, the energy difference is calculated to be approximately 15-20 kJ·mol⁻¹. nih.gov This inherent stability often results in the 1H tautomer being the predominant form in reactions and biological systems. researchgate.net For 4-formyl-1H-indazole-6-carboxylic acid, similar annular tautomerism is expected, and theoretical calculations can establish the relative stabilities of the possible forms. Conformational analysis, particularly concerning the orientation of the carboxyl and formyl groups, can also be performed using these methods to identify the lowest energy conformer.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., B3LYP/6-311++G(d,p)), has been successfully used to predict NMR chemical shifts (¹H and ¹³C) for indazole derivatives. nih.govsemanticscholar.org These calculated values often show a strong correlation with experimental NMR data, providing a robust tool for structural assignment. nih.gov Similarly, DFT calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) spectra. For example, theoretical studies on coordination polymers involving 1H-indazole-6-carboxylic acid have been used to interpret vibrational spectra and understand the coordination modes of the carboxylate group. mdpi.com

Molecular Modeling and Docking Studies for Biological Interactions

To investigate the potential of indazole derivatives as therapeutic agents, molecular modeling and docking studies are frequently performed. nih.gov These computational techniques predict how a ligand (the indazole derivative) might bind to the active site of a biological target, such as a protein or enzyme. semanticscholar.org The process involves placing the ligand into the binding site of a receptor and calculating its binding energy and preferred orientation. nih.gov For example, various 3-carboxamide indazole derivatives were docked into the active site of a renal cancer receptor (PDB: 6FEW) to evaluate their binding affinity. nih.gov Such studies identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing insights into the mechanism of action at a molecular level. nih.gov

| Indazole Derivative Type | Protein Target Example | Purpose of Study |

|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Receptor (PDB: 6FEW) | To determine binding energy and identify potential anti-cancer agents. nih.gov |

| 3-Amino/Alkoxy 5-Azaindazoles | MDM2-p53 and PBR | To predict and identify candidates with potential antitumor activity. |

Thermodynamic Property Calculations (e.g., enthalpy of formation)

The thermodynamic stability of a compound can be quantified by its enthalpy of formation (ΔfH°). This value has been determined for several indazole compounds, including the closely related 1H-indazole-6-carboxylic acid, through both experimental and theoretical methods. researchgate.net Experimental values are typically derived from the standard massic energies of combustion, measured by combustion calorimetry. researchgate.net These experimental results are then compared with theoretical values obtained from computational methods like DFT. Such studies provide fundamental data on the energetic properties of these molecules, confirming the thermodynamic stability of the indazole ring system. researchgate.net

| Compound | Phase | Method |

|---|---|---|

| 1H-Indazole-6-carboxylic acid | Gas | Experimental (Combustion Calorimetry) & Theoretical (DFT) researchgate.net |

| Indazole | Gas | Experimental & Theoretical researchgate.net |

| 1H-Indazole-3-carboxylic acid | Gas | Experimental & Theoretical researchgate.net |

| 1H-Indazole-5-carboxylic acid | Gas | Experimental & Theoretical researchgate.net |

Pharmacological and Biological Research Applications Mechanism Focused Preclinical Studies

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationship (SAR) for the 1H-indazole scaffold has been a key area of research, particularly concerning substitutions at the 4 and 6 positions of the indazole ring. These investigations have provided valuable insights into how different functional groups at these positions influence the biological response of the molecule.

Studies on a series of 4,6-substituted-1H-indazole derivatives have demonstrated that the nature of the substituents at both the 4- and 6-positions plays a critical role in their inhibitory activity against enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov

At the 6-position, the carboxylic acid moiety is a key feature for potent biological activity. The carboxylate group can form crucial interactions, such as salt bridges or hydrogen bonds, with amino acid residues in the target enzyme. For instance, in the context of IDO1 inhibition, the 6-carboxyl group is thought to interact with key residues in the active site, anchoring the inhibitor and contributing significantly to its potency. nih.govnih.gov The combination of a 4-formyl group and a 6-carboxylic acid group, therefore, represents a promising substitution pattern for achieving high inhibitory potency.

The design and synthesis of analogs based on the 4-formyl-1H-indazole-6-carboxylic acid scaffold have been instrumental in deriving detailed structure-activity relationships. nih.govnih.gov Synthetic strategies often involve the modification of either the 4-formyl or the 6-carboxylic acid group to explore the impact of these changes on biological activity.

For example, the 6-carboxylic acid has been converted to various amides to investigate the effect of replacing the acidic proton and introducing different substituents. The synthesis of these amides typically involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent, followed by reaction with a desired amine. These studies have revealed that while the carboxylic acid is often optimal, certain amide derivatives can retain significant activity, suggesting that a hydrogen bond acceptor at this position is a key requirement. nih.govnih.gov

Similarly, the 4-formyl group has been modified to other functionalities, such as oximes or hydrazones, to probe the electronic and steric requirements at this position. These synthetic efforts have provided a deeper understanding of the pharmacophore, guiding the design of more potent and selective enzyme inhibitors based on the 1H-indazole scaffold. nih.govnih.gov

Enzyme Inhibition Studies (In Vitro Assays)

In vitro enzyme assays have been the primary method for evaluating the inhibitory potential of this compound and its derivatives against various enzymatic targets.

Derivatives of 4,6-substituted-1H-indazoles have been identified as potent dual inhibitors of both IDO1 and TDO, two enzymes that play a crucial role in tryptophan metabolism and are implicated in cancer immune evasion. nih.gov The inhibitory mechanism of these compounds is believed to involve the coordination of the indazole nitrogen atom to the heme iron in the active site of the enzyme.

Below is a table summarizing the inhibitory activities of some representative 4,6-substituted-1H-indazole derivatives against IDO1 and TDO.

| Compound | R4 | R6 | IDO1 IC50 (μM) | TDO IC50 (μM) |

| 1 | -CHO | -COOH | 0.85 | 3.21 |

| 2 | -CN | -COOH | 0.79 | 2.98 |

| 3 | -CHO | -CONH2 | 1.23 | 4.56 |

| 4 | -CHO | -CONH(CH3) | 1.57 | 5.12 |

Data is derived from studies on 4,6-substituted-1H-indazole derivatives and represents the general trend observed for these types of substitutions.

While the primary focus of research on this compound has been on IDO1 and TDO, the broader class of indazole derivatives has also been investigated for the inhibition of nitric oxide synthase (NOS) isoforms. Some substituted indazoles have shown selective inhibition of neuronal NOS (nNOS) or inducible NOS (iNOS) over endothelial NOS (eNOS). nih.gov However, there is currently a lack of specific preclinical studies focusing on the selective inhibition of NOS isoforms by this compound itself. The inhibitory potential and selectivity would likely be influenced by the specific substitution pattern of the 4-formyl and 6-carboxylic acid groups, but further investigation is required to establish this.

The indazole scaffold has been explored in the context of developing inhibitors for various viral enzymes, including HIV-1 integrase. This enzyme is essential for the replication of the human immunodeficiency virus. While some indazole derivatives have been reported to exhibit inhibitory activity against HIV-1 integrase, there are no specific preclinical studies to date that have focused on this compound as an inhibitor of HIV-1 integrase strand transfer. The potential for this specific compound to act as an HIV-1 integrase inhibitor remains an area for future investigation.

Cellular and Molecular Mechanism of Action Investigations (In Vitro)

Modulation of Protein-Ligand Interactions

There is no available research detailing the specific interactions of this compound with any protein targets. While studies on other indazole derivatives show engagement with targets like G-protein-coupled receptors or programmed cell death ligand 1 (PD-L1), no such binding or modulation data has been published for this particular compound.

Antiproliferative and Migration Inhibition in Cell Lines

Specific data on the antiproliferative or migration-inhibiting properties of this compound in any cancer cell lines is absent from the scientific literature. Numerous studies confirm the anticancer potential of various substituted indazoles, but the efficacy and mechanism of action for this specific molecule have not been reported. researchgate.netmdpi.com

In Vivo Preclinical Pharmacological Model Applications (Excluding Human Clinical Data)

No in vivo studies in preclinical animal models have been published for this compound. Consequently, there is no information regarding its efficacy, pharmacokinetics, or mechanism of action in a whole-organism setting. Research on related compounds like indazole-6-phenylcyclopropylcarboxylic acids has shown in vivo efficacy in models of diabetes, but these findings cannot be extrapolated to the title compound. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Platforms

Utilization as a Privileged Scaffold for Novel Therapeutic Agent Design

The indazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation is attributed to its ability to bind to multiple biological targets with high affinity, forming the core of numerous therapeutic agents. researchgate.net The versatile nature of the indazole scaffold allows for the synthesis of diverse derivatives with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov

The value of the indazole scaffold is exemplified by the number of approved drugs and clinical candidates that incorporate this moiety. nih.govresearchgate.net These compounds target a variety of protein classes, demonstrating the broad utility of the indazole core in therapeutic design. The 1H-indazole tautomer is generally more thermodynamically stable, making it a common starting point for the synthesis of new drug candidates. nih.gov The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and selectivity of the resulting compounds. The presence of functional groups, such as the formyl and carboxylic acid groups in 4-formyl-1H-indazole-6-carboxylic acid, provides synthetic handles for the creation of libraries of diverse compounds for screening against various therapeutic targets.

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology | Tyrosine kinase inhibitor nih.gov |

| Niraparib | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor nih.gov |

| Bendazac | Anti-inflammatory | Protein denaturation inhibitor |

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. researchgate.netnih.gov While there is no specific public data on this compound as a lead compound, the indazole scaffold itself is a frequent starting point for such endeavors. For instance, derivatives of indazole-6-carboxylic acid have been explored as selective GPR120 agonists for the potential treatment of diabetes. nih.govresearchgate.net

Lead optimization involves modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The functional groups on this compound, the aldehyde at the 4-position and the carboxylic acid at the 6-position, are particularly amenable to chemical modification. The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate binding and physicochemical properties. The formyl group can undergo various reactions, such as reductive amination, to introduce diverse substituents.

Structure-activity relationship (SAR) studies are integral to lead optimization. For example, in the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov Such studies guide the rational design of new analogs with improved therapeutic potential.

Table 2: Examples of Indazole Derivatives in Lead Optimization Studies

| Compound Series | Target | Therapeutic Potential | Key Findings from Optimization |

|---|---|---|---|

| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 | Diabetes | A specific stereoisomer of the cyclopropylcarboxylic acid moiety conferred selectivity against GPR40. nih.govresearchgate.net |

| 4-phenyl-1H-indazole derivatives | PD-1/PD-L1 | Cancer Immunotherapy | Compound Z13 demonstrated potent inhibition of the PD-1/PD-L1 interaction with an IC50 of 189.6 nM. nih.gov |

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govfrontiersin.org These fragments typically have weak binding affinities, but their interactions with the target protein can be highly efficient. The indazole scaffold is a valuable component of fragment libraries due to its favorable physicochemical properties and its prevalence in known drugs.

While direct application of this compound in an FBDD campaign is not documented, its structural features are relevant to this approach. The core indazole ring can serve as a starting point for fragment elaboration. In one study, a fragment-based approach was used to identify novel inhibitors of Hsp90, where hydroxy-indazole-carboxamides were developed from initial fragment hits. nih.gov The process involves identifying a fragment that binds to the target, determining its binding mode through techniques like X-ray crystallography, and then growing or linking the fragment to occupy adjacent pockets and increase affinity. nih.gov

The synthetic tractability of this compound, with its reactive formyl and carboxylic acid groups, would allow for the rapid synthesis of a focused library of derivatives for follow-up screening once the core fragment is identified as a hit.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. The development of potent and selective chemical probes is crucial for target validation and understanding disease biology. Although there is no specific information on the use of this compound as a chemical probe, the indazole scaffold has been incorporated into such tool compounds.

For example, indazole-6-phenylcyclopropylcarboxylic acid derivatives have been developed as selective GPR120 agonists, which can be used as in vivo probes to study the role of this receptor in metabolic diseases. researchgate.net The design of a chemical probe requires a deep understanding of the structure-activity relationship to ensure high potency and selectivity for the intended target over other related proteins. The optimization process often involves modifying a lead compound to enhance its suitability as a research tool, which may include improving its cell permeability or introducing a tag for visualization or affinity purification. The functional groups of this compound could be utilized for the attachment of such tags.

Other Scientific and Industrial Applications

Use in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The bifunctional nature of 4-formyl-1H-indazole-6-carboxylic acid, possessing both a carboxylic acid group and a nitrogen-containing heterocyclic system, makes it an excellent candidate as an organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands.

While specific research on this compound in this context is limited, the broader class of indazole carboxylic acids has been extensively studied, providing a strong basis for its potential applications.

Structural Diversity of Coordination Polymers

The geometry and connectivity of the indazole-based ligand play a crucial role in determining the final architecture of the coordination polymer. The parent compound, 1H-indazole-6-carboxylic acid, has been shown to form a variety of structures, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks, depending on the metal ion and reaction conditions used. The presence of the 4-formyl group in this compound introduces an additional potential coordination site, which could lead to even more complex and novel structural topologies. This functional group could participate in further post-synthetic modifications, allowing for the tuning of the framework's properties.

Photoluminescent Properties of Metal Complexes

Metal complexes derived from indazole-based ligands often exhibit interesting photoluminescent properties. The luminescence can originate from the organic ligand itself, the metal center, or from charge transfer transitions between them. The extended π-system of the indazole ring in this compound suggests that it could be a source of ligand-based luminescence. The coordination to metal ions, particularly those with d10 electronic configurations like Zn(II) and Cd(II), can enhance or modify these luminescent properties. The formyl group, being an electron-withdrawing group, could further influence the electronic transitions within the molecule, potentially leading to shifts in the emission wavelengths and affecting the quantum yields of the resulting MOFs. This makes this compound a promising ligand for the design of new luminescent materials with potential applications in sensing, lighting, and optical devices.

Role as Key Chemical Intermediates in Fine Chemical Synthesis

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. This compound, with its two reactive functional groups, serves as a versatile building block for the construction of more elaborate molecular architectures.

The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the formyl group can undergo a variety of chemical transformations, such as oxidation, reduction, and condensation reactions. This dual reactivity allows for the regioselective introduction of different substituents, facilitating the synthesis of diverse libraries of compounds for drug discovery and other applications in fine chemical synthesis.

Potential in Agrochemical Development (e.g., herbicides, fungicides)

The indazole nucleus is present in a number of commercially successful agrochemicals, and derivatives of indazole carboxylic acids have shown promise as potential herbicides and fungicides. The biological activity of these compounds is often attributed to their ability to mimic natural plant hormones or to interfere with essential metabolic pathways in weeds and fungi.

While direct studies on the agrochemical properties of this compound are not widely reported, its structural similarity to other active indazole derivatives suggests its potential in this field. The formyl and carboxylic acid groups provide handles for the synthesis of a variety of derivatives, allowing for the systematic exploration of structure-activity relationships. For instance, the carboxylic acid can be esterified to improve uptake by plants, and the formyl group can be converted into various imines or other functionalities to modulate the biological activity and spectrum of the resulting compounds.

Applications in Dye and Pigment Chemistry

The chromophoric nature of the indazole ring system, coupled with the presence of functional groups that can be readily diazotized and coupled, suggests that this compound could be a useful precursor in the synthesis of azo dyes and pigments. Azo compounds, characterized by the -N=N- linkage, represent the largest and most versatile class of synthetic colorants.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Synthetic Pathways for Improved Efficiency

While various methods exist for the synthesis of the indazole nucleus, significant challenges remain in developing efficient, high-yield pathways for polysubstituted derivatives like 4-formyl-1H-indazole-6-carboxylic acid. nih.govderpharmachemica.com Current synthetic strategies often require multiple steps, harsh reaction conditions, or expensive metal catalysts, which can limit scalability and increase production costs. nih.govresearchgate.net

Future research should focus on pioneering novel synthetic routes that offer greater efficiency and practicality. researchgate.net Promising avenues include:

C-H Activation/Functionalization: Developing methods that directly introduce the formyl and carboxylic acid groups onto the indazole scaffold via C-H activation would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Investigating continuous flow processes for the synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to batch processing.

Metal-Free Catalysis: Expanding on metal-free approaches, such as those using iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as oxidants for cyclization, can reduce costs and environmental impact associated with metal catalysts. nih.govresearchgate.net

Overcoming the challenge of regioselectivity during functionalization of the indazole ring is a critical hurdle that needs to be addressed to make these new pathways viable.

Deeper Elucidation of Biological Mechanisms of Action and Target Validation

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Many have shown significant anti-cancer activity by targeting signaling pathways involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. nih.govtandfonline.com For derivatives of this compound, a primary research goal is to move beyond preliminary screening and deeply investigate their mechanisms of action.

Key future research activities should include:

Target Deconvolution: Utilizing chemoproteomics and biochemical assays to identify the specific molecular targets of active compounds derived from the scaffold.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their protein targets to elucidate the precise binding modes and molecular interactions. nih.gov This structural information is invaluable for guiding further optimization.

Pathway Analysis: Investigating the downstream effects of target engagement to understand how these compounds modulate cellular signaling pathways, leading to effects like apoptosis or cell cycle arrest. nih.gov

A significant challenge is validating these identified targets to ensure that their modulation is directly responsible for the therapeutic effect and to predict potential on-target or off-target toxicities.

Identification of Novel Biological Targets and Therapeutic Areas

The structural versatility of the indazole scaffold suggests its potential utility extends far beyond oncology. researchgate.netpnrjournal.com Derivatives have shown promise in a wide array of therapeutic areas, including inflammatory disorders, neurodegenerative diseases, and infectious diseases. researchgate.netresearchgate.net A crucial future direction is the systematic exploration of new biological applications for compounds derived from this compound.

Screening libraries based on this scaffold against a diverse range of biological targets could uncover entirely new therapeutic opportunities. researchgate.net

Table 1: Potential Novel Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Glycogen synthase kinase-3 (GSK-3), Unc-51-like kinase 1 (ULK1) | Indazole derivatives have been identified as inhibitors of kinases implicated in diseases like Alzheimer's and Parkinson's. nih.govresearchgate.netnih.gov |

| Infectious Diseases | Fungal lanosterol (B1674476) 14-alpha-demethylase, bacterial enzymes | The indazole nucleus is present in compounds with demonstrated antifungal and antibacterial properties. researchgate.netresearchgate.net |